Regulatory Designation: Pharmacopeial Identity as Levothyroxine EP Impurity I
3,5,3',5'-Tetraiodo Thyroaldehyde is not a research curiosity but a regulated entity defined by global pharmacopeias. It is officially designated as "Levothyroxine EP Impurity I" by the European Pharmacopoeia (EP) and is recognized as "T4-Aldehyde (USP)" by the United States Pharmacopeia [1]. This is a qualitative but highly specific and legally significant point of differentiation. While other T4 analogs may exist, this is the precise chemical structure mandated for use as a reference standard in purity and impurity profiling assays for Levothyroxine sodium Active Pharmaceutical Ingredient (API) .
| Evidence Dimension | Pharmacopeial Designation |
|---|---|
| Target Compound Data | Levothyroxine EP Impurity I; T4-Aldehyde (USP) |
| Comparator Or Baseline | Other thyroxine analogs (e.g., Tetraiodothyroacetic acid, 3,3',5-Triiodo-L-thyronine) |
| Quantified Difference | N/A (Regulatory designation) |
| Conditions | Defined by EP and USP monographs |
Why This Matters
For scientists and QA/QC personnel in drug development and manufacturing, using the exact, pharmacopeia-specified compound is mandatory for method validation and regulatory submission, eliminating the risk of failed audits or rejected applications.
- [1] SynZeal. (n.d.). Levothyroxine EP Impurity I. Product Datasheet. SZ-L022009. View Source
